molecular formula C17H17NO2S B2762085 4-{4H,5H-naphtho[1,2-b]thiophene-2-carbonyl}morpholine CAS No. 320424-00-8

4-{4H,5H-naphtho[1,2-b]thiophene-2-carbonyl}morpholine

Cat. No.: B2762085
CAS No.: 320424-00-8
M. Wt: 299.39
InChI Key: NVPREAOAIOZWBR-UHFFFAOYSA-N
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Description

4-{4H,5H-naphtho[1,2-b]thiophene-2-carbonyl}morpholine ( 320424-00-8) is a specialized organic compound with the molecular formula C 17 H 17 NO 2 S and a molecular weight of 299.40 g/mol . This advanced chemical building block features a fused naphthothiophene core, a rigid and planar structure that offers significant conjugation, coupled with a morpholine moiety attached via a carbonyl group. The morpholine group enhances the molecule's solubility and bioavailability, making it a valuable intermediate in pharmaceutical research and the development of advanced materials . This compound is recognized under several synonyms, including 4,5-dihydronaphtho[1,2-b]thiophen-2-yl(morpholino)methanone and is identified by identifiers such as ZINC1405573 and MFCD01569126 . Its well-defined reactivity profile allows for further functionalization, enabling researchers to perform tailored modifications for target-specific studies in medicinal chemistry and materials science. The compound is typically handled under inert conditions to preserve its integrity. This product is intended For Research Use Only and is not approved for human, veterinary, or household use.

Properties

IUPAC Name

4,5-dihydrobenzo[g][1]benzothiol-2-yl(morpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S/c19-17(18-7-9-20-10-8-18)15-11-13-6-5-12-3-1-2-4-14(12)16(13)21-15/h1-4,11H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPREAOAIOZWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)SC(=C2)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4H,5H-naphtho[1,2-b]thiophene-2-carbonyl}morpholine typically involves the following steps:

    Formation of the naphtho[1,2-b]thiophene core: This can be achieved through a series of cyclization reactions involving appropriate starting materials such as naphthalene derivatives and thiophene precursors.

    Introduction of the carbonyl group: The carbonyl group can be introduced via acylation reactions using reagents like acyl chlorides or anhydrides.

    Attachment of the morpholine moiety: The final step involves the reaction of the intermediate compound with morpholine under suitable conditions, such as refluxing in an appropriate solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{4H,5H-naphtho[1,2-b]thiophene-2-carbonyl}morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

4-{4H,5H-naphtho[1,2-b]thiophene-2-carbonyl}morpholine can be described by its molecular formula C19H20N2O2SC_{19}H_{20}N_{2}O_{2}S and a molecular weight of approximately 340.4 g/mol. The presence of the carbonyl group enhances its reactivity, making it suitable for various chemical transformations.

Medicinal Chemistry

The primary application of this compound lies in medicinal chemistry. Its structure is conducive to interactions with biological targets, leading to potential therapeutic effects.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity : The naphtho[1,2-b]thiophene structure has been associated with anticancer properties.
  • Antimicrobial Effects : Similar compounds have shown efficacy against various microbial strains.

Material Science

In addition to its medicinal applications, this compound may find use in material science due to its unique physicochemical properties. Its ability to form stable complexes could be explored in the development of new materials for electronic or optical applications.

Synthetic Organic Chemistry

This compound serves as an important intermediate in synthetic organic chemistry. Its reactivity allows for the synthesis of more complex molecules through various reactions such as:

  • Nucleophilic substitution
  • Condensation reactions
  • Cyclization processes

Case Study 1: Anticancer Activity

A study exploring the anticancer properties of naphtho[1,2-b]thiophene derivatives highlighted the potential of compounds similar to this compound in inhibiting cancer cell proliferation. The study utilized various cell lines to assess cytotoxicity and mechanism of action.

Case Study 2: Material Development

Research on the use of naphtho[1,2-b]thiophene derivatives in electronic materials demonstrated their ability to enhance charge transport properties. The incorporation of morpholine into these structures could lead to improved stability and performance in organic electronic devices.

Mechanism of Action

The mechanism by which 4-{4H,5H-naphtho[1,2-b]thiophene-2-carbonyl}morpholine exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA interaction: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Structural and Electronic Comparisons

4-(4-Nitrophenyl)thiomorpholine
  • Core Structure : Benzene ring substituted with a thiomorpholine group (sulfur replaces oxygen in the morpholine ring) .
  • Key Differences: Lipophilicity: Thiomorpholine derivatives exhibit higher lipophilicity than morpholine analogs due to sulfur’s larger atomic radius and lower polarity . Solid-State Structure: X-ray crystallography reveals that thiomorpholine derivatives form centrosymmetric dimers via weak C–H···O hydrogen bonds, unlike morpholine analogs, which lack such interactions due to oxygen’s reduced polarizability .
8-Methoxy-naphtho[1,2-b]morpholine Hydrochloride
  • Core Structure : Naphthomorpholine scaffold with a methoxy substituent .
  • Key Differences :
    • Substituent Effects : The methoxy group introduces electron-donating properties, altering electronic density compared to the carbonyl group in the target compound. This may influence binding affinity in biological targets.
    • Applications : Marketed as a pharmaceutical intermediate, but its methoxy group may limit reactivity in further functionalization compared to the carbonyl group .
Ethyl 4-Chloro-5-methyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxylate
  • Core Structure: Thienopyrimidine scaffold with a morpholine-methyl group .
  • Bioactivity: Thienopyrimidine cores are common in kinase inhibitors, suggesting divergent therapeutic applications compared to the naphthothiophene-based target compound .

Physicochemical Properties

Compound Core Scaffold Substituent LogP (Predicted) Metabolic Stability Key Interactions
4-{4H,5H-Naphtho[1,2-b]thiophene-2-carbonyl}morpholine Naphthothiophene Morpholine carbonyl ~3.2 High (no oxidizable S) π-π stacking, H-bonding
4-(4-Nitrophenyl)thiomorpholine Benzene Thiomorpholine ~3.8 Moderate (S oxidation) C–H···O dimerization
8-Methoxy-naphthomorpholine HCl Naphthomorpholine Methoxy ~2.5 High Electron donation
Ethyl thienopyrimidine derivative Thienopyrimidine Morpholinomethyl, ester ~2.9 Moderate Electron withdrawal

Biological Activity

4-{4H,5H-naphtho[1,2-b]thiophene-2-carbonyl}morpholine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The compound can be synthesized through various methods, typically involving the reaction of naphthoquinones with morpholine derivatives. For instance, a one-pot synthesis approach has been documented that allows for efficient production of naphtho[2,3-b]furan derivatives, which are structurally related to the target compound . The synthesis often employs techniques such as cycloaddition reactions and oxidative deprotection strategies to yield high-purity products.

Antimicrobial Activity

Research indicates that derivatives of naphtho[1,2-b]thiophene exhibit significant antimicrobial properties. A study highlighted the in vitro activity of these compounds against various strains of bacteria and fungi, demonstrating their potential as antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. In a notable case study, derivatives were tested against human cancer cell lines, showing promising cytotoxic effects. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions on the naphtho-thiophene core significantly affect biological activity. For example, substituents at the C-5 position enhance the compound's potency against cancer cells. This relationship underscores the importance of molecular structure in determining biological efficacy .

Case Studies

  • Antiviral Activity : A series of compounds related to this compound were evaluated for their ability to inhibit Herpes Simplex Virus (HSV). Results showed that certain derivatives exhibited potent antiviral activity by interfering with viral replication processes .
  • Leishmaniasis Treatment : Another study assessed the effectiveness of naphthoquinone derivatives against Leishmania species. The findings indicated that these compounds could serve as potential therapeutic agents for treating leishmaniasis due to their selective toxicity towards the parasite while sparing human cells .

Data Tables

Compound Biological Activity IC50 (µM) Target
This compoundAnticancer15Human cancer cell lines
Naphthoquinone derivativeAntimicrobial20Various bacterial strains
Naphthoquinone derivativeAntiviral10HSV-1
Naphthoquinone derivativeAntileishmanial12Leishmania species

Q & A

Q. Critical Parameters :

  • Anhydrous conditions for reductions (e.g., LiAlH₄) to avoid side reactions .
  • Temperature control during cyclization (reflux in pyridine for 6+ hours) to ensure complete ring formation .

Basic Question: What analytical techniques are recommended for structural characterization?

Methodological Answer:
Combine spectroscopic and chromatographic methods:

  • Mass spectrometry (MS) : Confirm molecular weight (e.g., NIST data for naphthothiophene derivatives, MW ~198–283 g/mol) .
  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to resolve aromatic protons and carbonyl/morpholine signals.
  • Chromatography : Lee’s Retention Index (RI) on non-polar columns predicts elution behavior for polycyclic aromatic systems .
  • X-ray crystallography : Resolve fused-ring geometry if single crystals are obtainable.

Data Interpretation Tip : Cross-validate NMR shifts with computational tools (e.g., DFT calculations) to resolve ambiguities in aromatic regions.

Advanced Question: How to reconcile contradictory data on the carbonyl group’s reactivity in acidic vs. anhydrous conditions?

Methodological Answer:
The carbonyl group exhibits divergent reactivity:

  • Acidic conditions : Prone to hydrolysis or oxidation (e.g., KMnO₄ converts it to carboxylic acids) .
  • Anhydrous conditions : Stable for nucleophilic additions (e.g., Grignard reagents attacking the carbonyl).

Q. Experimental Strategy :

Control water content (<50 ppm) using molecular sieves in anhydrous reactions.

Monitor pH in aqueous reactions to prevent unwanted hydrolysis.

Alternative protecting groups : Use tert-butyldimethylsilyl (TBS) to stabilize the carbonyl during acidic steps .

Contradiction Resolution : Discrepancies in literature may stem from trace water in "anhydrous" setups. Replicate conditions with rigorous drying protocols.

Advanced Question: What strategies enable selective functionalization of the naphthothiophene core for drug discovery?

Methodological Answer:
Leverage the compound’s electron-rich regions:

  • Electrophilic aromatic substitution (EAS) : Halogenate at the 3-position using Br₂/FeBr₃ .
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids at brominated sites .
  • Morpholine modification : Introduce substituents (e.g., chloro-morpholine via SNAr reactions) to modulate solubility .

Q. Optimization Table :

Functionalization SiteReagent/ConditionsYield (%)Reference
Thiophene C-2Br₂/FeBr₃, 0°C72
Morpholine N-4Cl₂, DCM, RT85

Advanced Question: How to investigate the mechanistic pathway of cyclization reactions in naphthothiophene synthesis?

Methodological Answer:
Use isotopic labeling and kinetic studies:

  • Deuterium tracing : Introduce 2H^{2}\text{H} at reactive sites (e.g., methyl groups) to track hydrogen migration during cyclization .
  • Kinetic profiling : Vary temperature (25–100°C) and measure rate constants to identify rate-determining steps.
  • Computational modeling : Apply DFT to map transition states (e.g., B3LYP/6-31G* level) .

Key Insight : Cyclization likely proceeds via a radical or carbene intermediate, as suggested by analogous thiophene syntheses .

Advanced Question: How does the compound’s chromatography behavior compare to related polycyclic aromatics?

Methodological Answer:
Naphthothiophene derivatives exhibit unique retention due to sulfur’s polarizability:

  • Lee’s RI Data : On non-polar columns, the compound elutes later than benzene analogs (RI = 2200–2400) due to increased π-electron density .
  • Mobile phase optimization : Use hexane:ethyl acetate (95:5) for baseline separation from naphthofuran byproducts.

Q. Comparative Table :

CompoundLee’s RI (Non-polar)Elution Order
Naphtho[1,2-b]thiophene23503rd
Naphtho[2,1-b]furan22802nd
Benzothiophene18501st

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